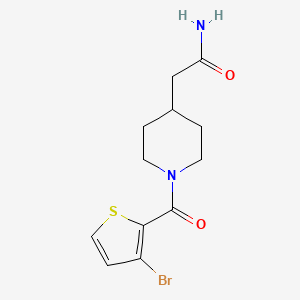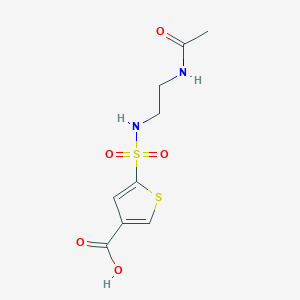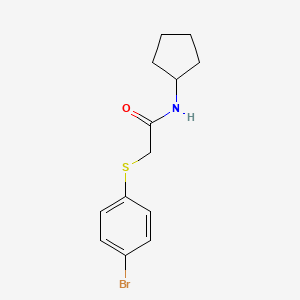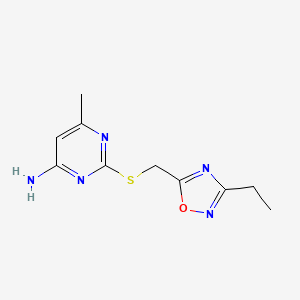
2-(((3-Ethyl-1,2,4-oxadiazol-5-yl)methyl)thio)-6-methylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((3-Ethyl-1,2,4-oxadiazol-5-yl)methyl)thio)-6-methylpyrimidin-4-amine is a heterocyclic compound that features both oxadiazole and pyrimidine rings. These types of compounds are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and agricultural chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-Ethyl-1,2,4-oxadiazol-5-yl)methyl)thio)-6-methylpyrimidin-4-amine typically involves the formation of the oxadiazole ring followed by its attachment to the pyrimidine moiety. One common method involves the reaction of 3-ethyl-1,2,4-oxadiazole-5-carbaldehyde with a thiol-containing pyrimidine derivative under suitable conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
2-(((3-Ethyl-1,2,4-oxadiazol-5-yl)methyl)thio)-6-methylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the pyrimidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole or pyrimidine rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
2-(((3-Ethyl-1,2,4-oxadiazol-5-yl)methyl)thio)-6-methylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial, antifungal, or anticancer agent due to the biological activities associated with oxadiazole and pyrimidine derivatives.
Agricultural Chemistry: It is evaluated for its potential use as a pesticide or herbicide, given the activity of similar compounds against various agricultural pests.
Material Science: The compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of 2-(((3-Ethyl-1,2,4-oxadiazol-5-yl)methyl)thio)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of bacteria or cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
- [(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride
- 5-(benzothiazol-2-yl)-3-[(2-methyl-4-nitrophenylamino)methyl]-1,3,4-oxadiazol-2(3H)-thione
Uniqueness
2-(((3-Ethyl-1,2,4-oxadiazol-5-yl)methyl)thio)-6-methylpyrimidin-4-amine is unique due to its specific combination of oxadiazole and pyrimidine rings, which can confer distinct biological activities and chemical properties.
Propiedades
Fórmula molecular |
C10H13N5OS |
|---|---|
Peso molecular |
251.31 g/mol |
Nombre IUPAC |
2-[(3-ethyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C10H13N5OS/c1-3-8-14-9(16-15-8)5-17-10-12-6(2)4-7(11)13-10/h4H,3,5H2,1-2H3,(H2,11,12,13) |
Clave InChI |
DEBQEZOUNWLLBA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NOC(=N1)CSC2=NC(=CC(=N2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


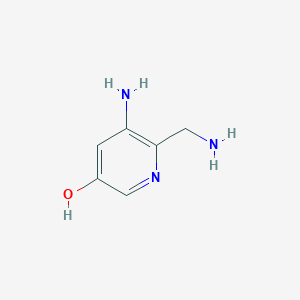
![4-Ethyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B14915932.png)
![2-(Benzo[d]oxazol-2-ylthio)-N-(sec-butyl)acetamide](/img/structure/B14915937.png)
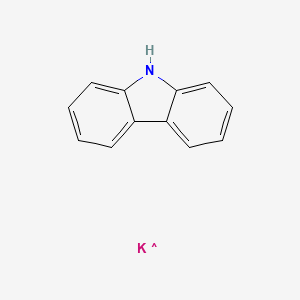
![1-(3-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B14915948.png)

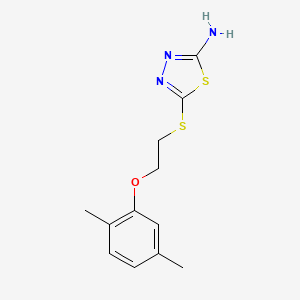
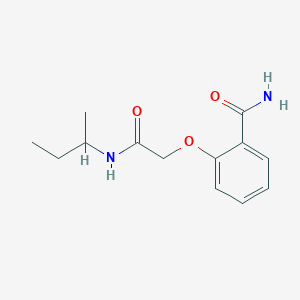
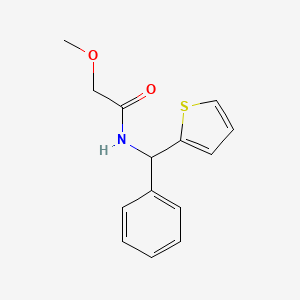
![3-Hydroxybicyclo[3.2.1]octan-8-one](/img/structure/B14915985.png)
![2-nitro-N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B14915989.png)
